molecular formula C12H22N2O3 B14421496 Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate CAS No. 87217-24-1

Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate

Cat. No.: B14421496
CAS No.: 87217-24-1
M. Wt: 242.31 g/mol
InChI Key: BPYNRZLQZDYJLW-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate typically involves the reaction of ethyl acetoacetate with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes nucleophilic addition to the ethyl acetoacetate, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate can be compared with other morpholine derivatives, such as:

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound is known for its anti-inflammatory and anti-tumor activities.

    3-{[2-(morpholin-4-yl)ethyl]amino}-6-phenylpyridazine-4-carbonitrile: This compound acts by inhibiting the enzyme monoamine oxidase and is useful for treating certain neurological disorders.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

87217-24-1

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 3-(2-morpholin-4-ylethylamino)but-2-enoate

InChI

InChI=1S/C12H22N2O3/c1-3-17-12(15)10-11(2)13-4-5-14-6-8-16-9-7-14/h10,13H,3-9H2,1-2H3

InChI Key

BPYNRZLQZDYJLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NCCN1CCOCC1

Origin of Product

United States

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